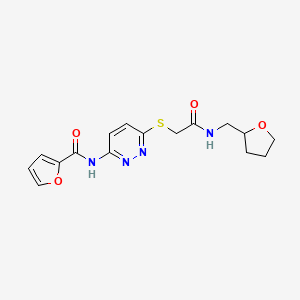

N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

This compound (molecular formula: C₁₈H₁₃F₃N₄O₃S, molecular weight: 422.4) features a pyridazine core substituted with a thioether-linked 2-oxoethylamine group, where the amine is further functionalized with a tetrahydrofuran-2-ylmethyl moiety.

Properties

IUPAC Name |

N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c21-14(17-9-11-3-1-7-23-11)10-25-15-6-5-13(19-20-15)18-16(22)12-4-2-8-24-12/h2,4-6,8,11H,1,3,7,9-10H2,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVMVSGFVBYTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesized properties, biological mechanisms, and relevant case studies to provide insights into its pharmacological potential.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 324.40 g/mol. The structure features a pyridazine core linked to a furan carboxamide, with a tetrahydrofuran moiety that may enhance solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.40 g/mol |

| CAS Number | 1021106-67-1 |

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : Initial assays indicate effectiveness against certain bacterial strains, suggesting possible applications in treating infections.

- Enzyme Inhibition : The structure suggests potential interactions with specific enzymes, which may modulate metabolic pathways relevant to disease states.

The biological activity of this compound is hypothesized to involve:

- Enzyme Binding : The thioether and amide functionalities may facilitate binding to target enzymes, altering their activity.

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may influence signaling pathways involved in cellular responses to stimuli .

Synthesis and Evaluation

Research has synthesized several analogs of the compound, evaluating their biological activities through various assays. For example, one study highlighted the synthesis of related compounds that exhibited significant inhibition in 17β-HSD Type 3 assays, with IC50 values as low as 700 nM for the most active analogs .

Pharmacological Testing

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, showing promise as an anticancer agent. The compound's effects were assessed using assays that measure cell viability and apoptosis markers.

Comparative Analysis

To further understand the compound's unique properties, a comparison with structurally similar compounds was conducted:

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| N-(6-(Thiazolyl)-furan-2-carboxamide | Moderate anticancer activity | 900 |

| N-(5-(Thiadiazolyl)-carboxamide | Antimicrobial properties | 750 |

| N-(6-(Tetrahydrofuran-linked)-pyridazine | High enzyme inhibition | 700 |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Structural Differences and Implications

Pyridazine vs. Pyridine/Thieno-Pyrazol Cores: The target compound’s pyridazine ring (vs. pyridine in or thieno-pyrazol in ) offers distinct electronic properties. Pyridazine’s electron-deficient nature may enhance interactions with positively charged residues in target proteins .

Tetrahydrofuran-Methylamino vs. Trifluoromethylphenyl: The tetrahydrofuran group in the target compound likely improves aqueous solubility compared to the trifluoromethylphenyl group in ’s analog, which prioritizes metabolic stability via fluorine substitution .

Thioether Linkage :

- All compounds in and retain the thioether (-S-) bridge, critical for maintaining conformational flexibility and enabling covalent interactions with cysteine residues in enzymes .

Carboxamide Variations :

- Replacing furan-2-carboxamide with thiophene-2-carboxamide () introduces additional sulfur atoms, which may alter pharmacokinetics (e.g., slower oxidation) .

Research Findings and Pharmacological Insights

- Therapeutic Potential: Compounds with thioether linkages (e.g., ’s derivatives) are frequently investigated for anticancer and antiviral applications, suggesting the target compound may share similar mechanisms .

- Metabolic Stability : The trifluoromethylphenyl analog () highlights the role of fluorine in resisting oxidative metabolism, whereas the tetrahydrofuran group in the target compound may balance solubility and stability .

- Synthetic Accessibility : and emphasize challenges in synthesizing furan-pyridazine hybrids, particularly in achieving regioselective substitutions and optimizing coupling reactions .

Preparation Methods

Pyridazine Ring Formation

Pyridazine derivatives are typically synthesized via cyclization reactions. A common method involves the condensation of 1,4-diketones with hydrazine derivatives. For 6-mercaptopyridazin-3-amine (Intermediate A ), the following steps are proposed:

- Cyclization : Reacting mucobromic acid (tetrabromo-1,4-diketone) with hydrazine hydrate in ethanol under reflux yields 3,6-dihydroxypyridazine.

- Thiol Introduction : Treatment with phosphorus pentasulfide (P₂S₅) in dry pyridine converts hydroxyl groups to thiols, yielding 3,6-dimercaptopyridazine.

- Selective Deprotection : Selective oxidation of the 3-thiol group using hydrogen peroxide (H₂O₂) in acetic acid generates 6-mercaptopyridazin-3-amine.

Reaction Conditions :

- Temperature: 80–100°C for cyclization; 25°C for thiolation.

- Solvent: Ethanol (cyclization), pyridine (thiolation).

- Yield: ~65–70% after purification via recrystallization.

Synthesis of 2-Chloro-N-((tetrahydrofuran-2-yl)methyl)acetamide

Tetrahydrofuran-Methylamine Preparation

The (tetrahydrofuran-2-yl)methylamine moiety is synthesized via reductive amination:

Chloroacetamide Formation

- Acylation : (Tetrahydrofuran-2-yl)methylamine is treated with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, Et₃N).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates 2-chloro-N-((tetrahydrofuran-2-yl)methyl)acetamide (Intermediate B ).

Reaction Conditions :

Thioether Linkage Formation

The thioether bond is established via nucleophilic substitution:

- Reaction : Intermediate A (6-mercaptopyridazin-3-amine) reacts with Intermediate B in anhydrous DMF at 60°C for 12 hours.

- Base Activation : Potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol group.

Mechanistic Insight :

The thiolate ion attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether linkage.

Reaction Conditions :

- Molar Ratio: 1:1.2 (Intermediate A:B).

- Solvent: Dimethylformamide (DMF).

- Yield: ~70–75% after aqueous workup.

Furan-2-carboxamide Coupling

Furan-2-carbonyl Chloride Synthesis

Amide Bond Formation

- Coupling : The amine group of the pyridazine-thioether intermediate reacts with Intermediate C in tetrahydrofuran (THF) at 0°C.

- Base : Et₃N is added to scavenge HCl.

Reaction Conditions :

Optimization and Comparative Analysis

Table 1: Comparative Yields Across Synthetic Steps

Key Observations:

- Solvent Impact : DMF enhances thioether formation due to its polar aprotic nature.

- Temperature Control : Low temperatures during acylation prevent side reactions.

Challenges and Alternative Approaches

- Stereochemistry Considerations : The THF moiety may exist as (R)- or (S)-enantiomers. Chiral HPLC or asymmetric synthesis could resolve this.

- Thiol Oxidation : Use of inert atmospheres (N₂/Ar) prevents disulfide formation during thioether synthesis.

- Alternative Coupling Agents : HATU or EDCl may improve amidation yields but increase cost.

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Parameters | Application Example | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz) | δ 7.8 ppm (pyridazine H), δ 10.2 ppm (NH) | Confirm amide linkage | |

| HPLC (C18 column) | Retention time: 12.3 min, 95% purity | Monitor reaction completion | |

| HR-ESI-MS | m/z 433.87 ([M+H]⁺) | Verify molecular weight |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.